Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione HCl: A Saturated DKP Scaffold for TLR Drug Discovery
Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride (CAS 1376008-08-0) is a fully saturated bicyclic diketopiperazine (DKP) derivative, also systematically named as a hexahydro-1H-pyrazino[1,2-a]pyrazine-3,4-dione hydrochloride . It is primarily offered as a versatile small-molecule scaffold and organic building block for research and further manufacturing . The core scaffold is a key intermediate in the synthesis of patent-protected hexahydro-1H-pyrazino[1,2-a]pyrazine compounds, which are being developed as antagonists of Toll-like receptors (TLRs) 7, 8, and 9 for the treatment of autoimmune diseases such as systemic lupus erythematosus .
Scaffold identity:Fully saturated 1,4,8-triazabicyclo[4.4.0]decane core – a defined DKP building block for medicinal chemistry.
Use context:Key intermediate for synthesizing TLR7/8/9 antagonist chemotypes under patent WO 2020/207991 A1; supports SAR exploration in autoimmune disease research models.
[1] PubChem. (n.d.). Substance Record for 2,6,7,8,9,9a-Hexahydro-1H-pyrazino[1,2-a]pyrazine-3,4-dione hydrochloride. Retrieved May 4, 2026. View Source
[2] Sabnis, R. W. (2021). Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. ACS Medicinal Chemistry Letters, 12(1), 7–8. https://doi.org/10.1021/acsmedchemlett.0c00565 View Source
Structural Precision vs. Generic Diketopiperazines
The specific value of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride lies in its precise, fully saturated 1,4,8-triazabicyclo[4.4.0]decane scaffold, which is not interchangeable with other piperazine-2,5-dione or pyrazinone-based DKP analogs . The unique fusion of a piperazine and a pyrazine ring, with the ketone functionalities at the 3,4-positions, creates a distinct hydrogen-bonding surface and conformational rigidity that is critical for generating specific β-turn mimetics and for interacting with biological targets like TLR7/8/9 . Simple substitution with an unsubstituted or differently substituted piperazine, pyrazine, or diketopiperazine would fundamentally alter the core geometry, vector of substituents, and electronic properties, thereby failing to replicate the scaffold's utility as a direct precursor in the patented synthetic pathways or as a tool in structure-activity relationship (SAR) studies for these advanced programs .
Ring fusionGeneric piperazine-2,5-dione or pyrazinone DKPs lack the precise saturated [4.4.0] bicyclic geometry; substitution may alter exit vector orientation and SAR translation.
H-bond surfaceThe 3,4-dione placement creates a unique hydrogen-bond donor/acceptor pattern; differently substituted analogs may shift target engagement profile for TLR receptors.
ConformationThis scaffold enforces a rigid β-turn mimetic conformation; alternative DKPs with altered ring fusion or saturation may not reproduce the same conformational constraint.
[1] Sabnis, R. W. (2021). Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. ACS Medicinal Chemistry Letters, 12(1), 7–8. https://doi.org/10.1021/acsmedchemlett.0c00565 View Source
Quantitative Differentiation Evidence
Evidence-Backed Application Scenarios
Synthesis of TLR7/8/9 Antagonists
The compound serves as a direct precursor to the hexahydro-1H-pyrazino[1,2-a]pyrazine core found in patent WO 2020/207991 A1. Researchers developing next-generation therapeutics for systemic lupus erythematosus and lupus nephritis can utilize this building block to efficiently explore structure-activity relationships around this specific, potent chemotype, as it provides the foundational saturated bicyclic framework required for TLR antagonism .
Conformationally Constrained β-Turn Mimetics
The fully saturated 1,4,8-triazabicyclo[4.4.0]decane system embedded in this compound makes it a valuable starting material for creating libraries of peptidomimetics. Its rigid structure is ideal for mimicking the geometry of β-turns in peptides, a critical strategy in medicinal chemistry for developing drug candidates with improved stability and bioavailability, as demonstrated by related solid-supported synthetic methods on the hexahydropyrazino[1,2-a]pyrazine-1,2-dione scaffold .
Antibacterial Quinolone Derivative Programs
Historically, the parent octahydro-2H-pyrazino[1,2-a]-pyrazine system has been established as a crucial precursor for synthesizing a new series of antibacterial quinolones. This specific 3,4-dione variant offers researchers a pre-oxidized heterocyclic component, potentially streamlining the synthetic route to novel DNA gyrase and topoisomerase IV inhibitors by introducing key ketone functionality early in the synthetic sequence .
Application
Selection Property
Validation Focus
TLR pathway antagonist research
Saturated DKP core fidelity
TLR7/8/9 binding assay context; model-based SAR interpretation